molecular formula C14H24ClN B6344110 {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1240566-81-7

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride

Cat. No. B6344110
CAS RN: 1240566-81-7
M. Wt: 241.80 g/mol
InChI Key: DUPKPSZVDOYVFW-UHFFFAOYSA-N
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Description

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride is a synthetic compound . It is related to the compound ibuprofen, which is known as (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid .


Synthesis Analysis

The synthesis of a compound similar to This compound could involve multiple steps . These steps could include a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration .


Molecular Structure Analysis

The molecular structure of This compound can be understood by breaking down its IUPAC name. The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid. The methylpropyl group is across from the first carbon in the benzene ring (which is the one attached to the propanoic acid group) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of This compound could include a nitration, a conversion from the nitro group to an amine, and a bromination .


Physical And Chemical Properties Analysis

The molecular formula of This compound is C14H24ClN . The molecular weight is 241.80 g/mol .

Scientific Research Applications

4-MPA hydrochloride has a variety of scientific research applications. It can be used to study the biochemical and physiological effects of different compounds, as well as to study the mechanism of action of drugs. 4-MPA hydrochloride can also be used in laboratory experiments to study the effects of different compounds on cell cultures. Additionally, 4-MPA hydrochloride can be used to study the effects of different compounds on the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-MPA hydrochloride is not completely understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition may lead to changes in the metabolism of certain drugs, as well as changes in the activity of other enzymes. Additionally, 4-MPA hydrochloride may interact with other compounds and affect their activity.
Biochemical and Physiological Effects
4-MPA hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, 4-MPA hydrochloride has been shown to affect the metabolism of certain drugs, as well as to alter the activity of other enzymes. Furthermore, 4-MPA hydrochloride has been shown to affect the structure and function of proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-MPA hydrochloride in laboratory experiments include its versatility and its ability to affect the activity of certain enzymes. Additionally, 4-MPA hydrochloride is relatively inexpensive and easy to obtain. The main limitation of using 4-MPA hydrochloride in laboratory experiments is that the mechanism of action of the compound is not fully understood.

Future Directions

In order to better understand the mechanism of action of 4-MPA hydrochloride, further research is needed. Additionally, further research is needed to explore the biochemical and physiological effects of the compound, as well as the potential applications of the compound in drug development. Additionally, further research is needed to explore the potential interactions between 4-MPA hydrochloride and other compounds. Finally, further research is needed to explore the potential adverse effects of 4-MPA hydrochloride.

Synthesis Methods

4-MPA hydrochloride can be synthesized in a variety of ways. One of the most common methods involves the reaction of 2-methylpropylbenzene with hydrochloric acid in an aqueous solution. This reaction produces a white crystalline solid that can be further purified by recrystallization. Other methods of synthesis include the reaction of 2-methylpropylbenzene with anhydrous hydrogen chloride, as well as the reaction of 4-methylpropylbenzene with hydrochloric acid.

properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h5-8,12,15H,4,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPKPSZVDOYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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